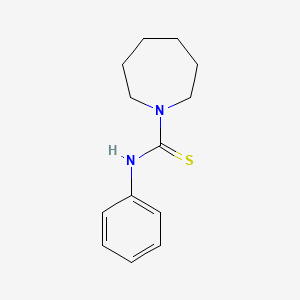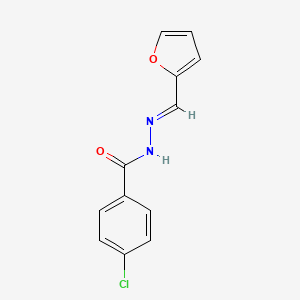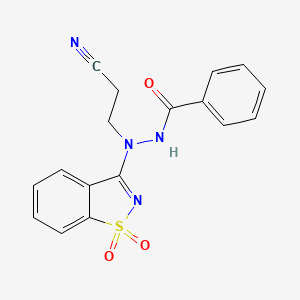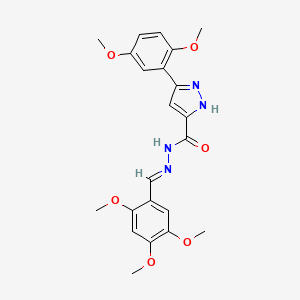![molecular formula C29H23ClN2O2S B11696222 (2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11696222.png)
(2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2Z,5Z)-5-{[5-(3-cloro-4-metilfenil)furan-2-il]metilideno}-2-[(2,6-dimetilfenil)imino]-3-fenil-1,3-tiazolidin-4-ona es una molécula orgánica compleja que pertenece a la clase de las tiazolidinonas. Las tiazolidinonas son conocidas por sus diversas actividades biológicas, incluyendo propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2Z,5Z)-5-{[5-(3-cloro-4-metilfenil)furan-2-il]metilideno}-2-[(2,6-dimetilfenil)imino]-3-fenil-1,3-tiazolidin-4-ona típicamente implica un proceso de varios pasos:
Formación del anillo de tiazolidinona: Esto se puede lograr haciendo reaccionar una tioamida adecuada con una α-halocetona en condiciones básicas.
Introducción del anillo de furano: El anillo de furano se puede introducir a través de una reacción de acilación de Friedel-Crafts utilizando un derivado de furano y un cloruro de acilo.
Reacciones de sustitución: Los grupos cloro y metilo se pueden introducir mediante reacciones de sustitución aromática electrófila.
Condensación final: El paso final implica la condensación de los compuestos intermedios para formar el derivado de tiazolidinona deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de furano y tiazolidinona, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos imino y carbonilo, lo que resulta en la formación de derivados de amina y alcohol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de aluminio y litio, y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los agentes nitrantes y los agentes sulfonantes se utilizan en condiciones controladas para lograr una sustitución selectiva.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir derivados de amina o alcohol.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus características estructurales y su reactividad únicas. Sirve como un compuesto modelo para comprender el comportamiento de las tiazolidinonas y sus derivados.
Biología
Biológicamente, el compuesto ha mostrado promesa en varios ensayos para sus propiedades antimicrobianas y antiinflamatorias. Se está investigando por su potencial para inhibir el crecimiento de ciertas cepas bacterianas y fúngicas.
Medicina
En química medicinal, el compuesto se explora por su potencial como compuesto líder en el desarrollo de fármacos. Sus características estructurales lo convierten en un candidato para el diseño de nuevos fármacos con mayor eficacia y menos efectos secundarios.
Industria
Industrialmente, el compuesto se puede utilizar como un intermedio en la síntesis de moléculas más complejas. Su reactividad y grupos funcionales lo convierten en un bloque de construcción versátil para varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2Z,5Z)-5-{[5-(3-cloro-4-metilfenil)furan-2-il]metilideno}-2-[(2,6-dimetilfenil)imino]-3-fenil-1,3-tiazolidin-4-ona implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas involucradas en las vías biológicas. Los efectos del compuesto están mediados por la unión a estos objetivos, lo que lleva a la inhibición o activación de procesos bioquímicos específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- (2Z,5Z)-5-{[5-(3-clorofenil)furan-2-il]metilideno}-2-[(2,6-dimetilfenil)imino]-3-fenil-1,3-tiazolidin-4-ona
- (2Z,5Z)-5-{[5-(4-metilfenil)furan-2-il]metilideno}-2-[(2,6-dimetilfenil)imino]-3-fenil-1,3-tiazolidin-4-ona
Singularidad
La singularidad de (2Z,5Z)-5-{[5-(3-cloro-4-metilfenil)furan-2-il]metilideno}-2-[(2,6-dimetilfenil)imino]-3-fenil-1,3-tiazolidin-4-ona radica en su patrón específico de sustitución. La presencia de los grupos cloro y metilo en el anillo de fenilo, junto con los anillos de furano y tiazolidinona, imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C29H23ClN2O2S |
|---|---|
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H23ClN2O2S/c1-18-12-13-21(16-24(18)30)25-15-14-23(34-25)17-26-28(33)32(22-10-5-4-6-11-22)29(35-26)31-27-19(2)8-7-9-20(27)3/h4-17H,1-3H3/b26-17-,31-29? |
Clave InChI |
CBJFPYVQDNTCTD-VBGBYYPASA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)/S2)C5=CC=CC=C5 |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)S2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate](/img/structure/B11696163.png)
![3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11696167.png)
![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11696173.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696185.png)
![ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696199.png)


![2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B11696219.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11696221.png)
![ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate](/img/structure/B11696223.png)
